molecular formula C9H6BrFO3 B2712274 Methyl 2-bromo-4-fluoro-5-formylbenzoate CAS No. 2248338-92-1

Methyl 2-bromo-4-fluoro-5-formylbenzoate

Cat. No.: B2712274
CAS No.: 2248338-92-1
M. Wt: 261.046
InChI Key: HJBCLEZLSOXETP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-formylbenzoate: is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-fluoro-5-formylbenzoate typically involves the bromination and fluorination of a benzoic acid derivative, followed by formylation. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the aromatic ring. The formyl group is then introduced via a formylation reaction, often using formylating agents like formic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-fluoro-5-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: Methyl 2-bromo-4-fluoro-5-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-fluoro-5-formylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles. In oxidation and reduction reactions, the formyl group is transformed into other functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-4-fluoro-5-formylbenzoate is unique due to the specific arrangement of its functional groups. The presence of both bromine and fluorine atoms, along with a formyl group, provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective organic transformations and as a precursor for the synthesis of complex molecules .

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCLEZLSOXETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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